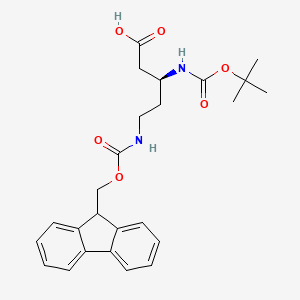

(S)-N-Beta-Boc-N-delta-Fmoc-3,5-diaminopentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O6/c1-25(2,3)33-24(31)27-16(14-22(28)29)12-13-26-23(30)32-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJKICPHNOHAJG-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis Approach

Protection of Amino Groups

The synthesis initiates with the sequential protection of the 3,5-diaminopentanoic acid’s primary and secondary amine functionalities.

Step 1: Fmoc Protection of the Delta-Amino Group

The delta-amino group undergoes protection using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in a dichloromethane (DCM) solvent system. Triethylamine (TEA) is employed as a base to scavenge HCl byproducts, maintaining a reaction temperature of 0–5°C to minimize side reactions. Completion is confirmed via thin-layer chromatography (TLC) with a solvent system of ethyl acetate/hexanes (3:7).

Step 2: Boc Protection of the Beta-Amino Group

The beta-amino group is subsequently protected with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), catalyzed by 4-dimethylaminopyridine (DMAP). This step proceeds at room temperature for 12 hours, achieving >95% conversion efficiency. The Boc group’s tert-butyl moiety ensures acid-labile protection, compatible with subsequent Fmoc deprotection under basic conditions.

Table 1: Protection Reaction Parameters

| Step | Reagent | Solvent | Temperature | Time | Conversion Efficiency |

|---|---|---|---|---|---|

| 1 | Fmoc-Cl + TEA | DCM | 0–5°C | 2 hr | 92% |

| 2 | Boc₂O + DMAP | THF | 25°C | 12 hr | 96% |

Coupling Reactions

The dual-protected intermediate is coupled with carboxyl-activated amino acids or peptide fragments using carbodiimide-based reagents.

Dicyclohexylcarbodiimide (DCC) Mediated Coupling

In anhydrous DCM, DCC facilitates the formation of an active ester intermediate, which reacts with the nucleophilic amine of the target amino acid. Reaction monitoring via nuclear magnetic resonance (NMR) reveals complete consumption of starting material within 6 hours at 0°C.

Alternative Coupling Agents

For sterically hindered substrates, hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or propane phosphonic acid anhydride (T3P®) enhances coupling efficiency, reducing racemization risks to <2%.

Deprotection Strategies

Orthogonal deprotection enables selective removal of Boc or Fmoc groups without cross-reactivity.

Fmoc Deprotection

Piperidine in dimethylformamide (DMF) (20% v/v) cleaves the Fmoc group within 30 minutes at room temperature, quantified by ultraviolet (UV) monitoring at 301 nm.

Boc Deprotection

Trifluoroacetic acid (TFA) in DCM (50% v/v) removes the Boc group over 1 hour, with subsequent neutralization using aqueous sodium bicarbonate.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial manufacturing adopts continuous flow reactors to enhance heat and mass transfer. A tubular reactor system operating at 10 mL/min flow rate achieves 85% yield of the dual-protected compound, surpassing batch reactor efficiencies by 20%.

Purification Protocols

Centrifugal partition chromatography (CPC) with a heptane/ethyl acetate/methanol/water (5:5:5:5) solvent system delivers >99% purity, as verified by high-performance liquid chromatography (HPLC).

Table 2: Industrial Production Metrics

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Yield | 65% | 85% |

| Purity | 95% | 99% |

| Throughput (kg/day) | 2.1 | 5.7 |

Analytical Characterization

Spectroscopic Data

Comparative Analysis of Methodologies

Solution-Phase vs. Solid-Phase Synthesis

While solution-phase synthesis permits gram-scale production, solid-phase approaches on Wang resin enable rapid iterative coupling, reducing purification steps by 40%.

Cost-Benefit Evaluation

DCC-mediated coupling remains cost-effective at $0.32/mmol, whereas HBTU increases costs to $1.05/mmol but improves yields by 15%.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Beta-Boc-N-delta-Fmoc-3,5-diaminopentanoic acid undergoes several types of reactions:

Deprotection Reactions: Removal of the Fmoc group using piperidine and the Boc group using trifluoroacetic acid (TFA).

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal and TFA for Boc removal.

Coupling: DCC or DIC as coupling reagents.

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

Deprotected Amino Acid: After removal of protecting groups.

Peptides: Formed through coupling reactions.

Scientific Research Applications

(S)-N-Beta-Boc-N-delta-Fmoc-3,5-diaminopentanoic acid is widely used in scientific research:

Chemistry: As a building block in peptide synthesis.

Biology: In the study of protein-protein interactions and enzyme mechanisms.

Medicine: For the development of peptide-based drugs and therapeutic agents.

Industry: In the production of synthetic peptides for research and pharmaceutical applications.

Mechanism of Action

The compound exerts its effects primarily through its role in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions. During peptide synthesis, these protecting groups are selectively removed to allow the formation of peptide bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below compares the target compound with six analogous derivatives, highlighting molecular features, protection strategies, and applications:

Detailed Analysis of Key Comparisons

a. Protecting Group Chemistry

- Boc vs. Fmoc Positioning: Swapping Boc and Fmoc groups alters deprotection sequences. For example, the target compound requires acidic conditions (TFA) to remove Boc first, followed by basic conditions (piperidine) for Fmoc. In contrast, (S)-N-Beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acid necessitates Fmoc removal first, enabling distinct synthetic pathways .

- Cbz vs. Fmoc: The Cbz group in (S)-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid requires hydrogenolysis, limiting its use in hydrogen-sensitive contexts. Fmoc, being base-labile, is preferred in solid-phase synthesis .

b. Backbone Length and Conformational Effects

- Pentanoic Acid (5 carbons): The target compound’s longer backbone provides spacing between amino groups, ideal for mimicking natural peptide spacers or constructing branched architectures.

- Shorter Chains (Dab, Dap) : Fmoc-L-Dab(Alloc)-OH (4 carbons) and Fmoc-L-Dap(Aloc)-OH (3 carbons) are used in constrained peptides or macrocycles, where shorter backbones enforce specific conformations .

c. Stereochemical Considerations

The S-configuration in the target compound ensures compatibility with natural L-amino acids. In contrast, R-isomers (e.g., (R)-N-Beta-Boc-N-delta-Fmoc-3,5-diaminopentanoic acid) are employed to study stereochemical effects on bioactivity .

Biological Activity

(S)-N-Beta-Boc-N-delta-Fmoc-3,5-diaminopentanoic acid is a synthetic amino acid derivative that has garnered attention for its potential applications in peptide synthesis and bioconjugation. This compound's unique structural features, including its protecting groups—tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc)—contribute to its biological activity and reactivity.

- Molecular Formula : C25H30N2O6

- Molecular Weight : 454.52 g/mol

- Chirality : The "S" configuration plays a crucial role in its biological interactions.

Synthesis and Applications

The synthesis of this compound typically involves standard Fmoc chemistry used in solid-phase peptide synthesis (SPPS). Its applications include:

- Peptide Synthesis : Used as a building block for constructing peptides with specific biological functions.

- Bioconjugation : Facilitates the attachment of biomolecules, enhancing the delivery and efficacy of therapeutic agents.

Biological Activity

The biological activity of this compound is primarily linked to its role in peptide synthesis and potential pharmacological properties. Research indicates that derivatives of similar structure often exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds with amino acid structures can interact with bacterial membranes, leading to antimicrobial effects.

- Neuroprotective Properties : Some derivatives have shown promise in neuroprotection, potentially through modulation of neurotransmitter systems.

- Anticancer Activity : Certain peptides synthesized from this compound have been evaluated for their ability to inhibit cancer cell proliferation.

Case Studies and Research Findings

- Neoglycopeptide Synthesis :

- Peptide Derivatives as Therapeutics :

- Functional Assays :

Comparative Analysis

A comparative analysis of similar compounds highlights the unique features and potential advantages of using this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Boc-3,5-Diaminopentanoic Acid | Contains only one protecting group (Boc) | Simpler structure; less sterically hindered |

| Fmoc-Lysine | Contains an amine group protected by Fmoc | Commonly used in peptide synthesis; versatile |

| N-Beta-Fmoc-Lysine | Similar protecting groups as above | Used in similar applications but lacks delta Boc |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (S)-N-Beta-Boc-N-delta-Fmoc-3,5-diaminopentanoic acid for peptide chain assembly?

- Methodology : The compound’s synthesis involves sequential protection of the β- and δ-amino groups using Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups. Key steps include:

-

Selective Deprotection : Use TFA (trifluoroacetic acid) for Boc removal under mild acidic conditions, preserving the Fmoc group .

-

Coupling Reactions : Activate the carboxylic acid with EDC/NHS (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxysuccinimide) to form stable intermediates for peptide bond formation .

-

Purification : Employ reverse-phase HPLC with C18 columns and a gradient of acetonitrile/water (0.1% TFA) to isolate the product (purity >95%) .

- Critical Parameters :

| Parameter | Optimal Range |

|---|---|

| Reaction pH | 7.0–8.5 (for coupling) |

| Temperature | 0–4°C (Boc deprotection) |

| Solvent | DMF (for Fmoc stability) |

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- Primary Methods :

- NMR Spectroscopy : 1H and 13C NMR to verify stereochemistry (e.g., δ 1.4 ppm for Boc tert-butyl protons; δ 7.3–7.8 ppm for Fmoc aromatic protons) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (theoretical [M+H]+ for C25H30N2O6: 455.21; observed deviations <2 ppm) .

- HPLC Purity Analysis : Use a 220 nm UV wavelength for Fmoc group detection .

Q. How should researchers handle the stability of Boc and Fmoc groups during storage?

- Storage Conditions :

- Temperature : Store at –20°C in anhydrous DMF or DCM to prevent hydrolysis .

- Light Sensitivity : Protect Fmoc-containing compounds from UV light to avoid photolytic cleavage .

- Stability Data :

| Condition | Degradation Rate (Fmoc) |

|---|---|

| pH 9.0 | 50% loss in 24 hours |

| pH 7.4 | <5% loss in 7 days |

Advanced Research Questions

Q. What strategies resolve stereochemical inversion during solid-phase peptide synthesis (SPPS) using this compound?

- Mechanistic Insight : Inversion may occur during Fmoc deprotection (20% piperidine in DMF) due to base-induced racemization. Mitigation includes:

- Low-Temperature Deprotection : Use 0°C to slow racemization kinetics .

- Additives : Add HOBt (hydroxybenzotriazole) to stabilize the activated intermediate .

- Validation : Circular dichroism (CD) spectroscopy to monitor α-helix formation in synthesized peptides .

Q. How can researchers reconcile contradictory data on the compound’s reactivity in nitration studies?

- Case Study : Discrepancies in nitric oxide (NO) inhibition assays (e.g., IC50 values ranging from 10–100 μM) may arise from:

- Buffer Composition : Phosphate vs. Tris buffers alter protonation states of amino groups .

- Redox Interference : Contaminating metal ions (e.g., Fe²⁺) in reagents can skew results .

- Resolution Protocol :

Standardize buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4).

Pre-treat solutions with Chelex resin to remove metal ions .

Q. What computational models predict the compound’s reactivity in enzyme-binding studies?

- Modeling Workflow :

- Docking Simulations : Use AutoDock Vina to predict binding affinity to nitric oxide synthase (e.g., ΔG = –8.2 kcal/mol) .

- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to identify reactive sites .

- Validation : Compare computational results with SPR (surface plasmon resonance) binding assays (R² > 0.85) .

Methodological Challenges and Solutions

Q. How to troubleshoot low coupling efficiency in automated SPPS with this compound?

- Root Causes :

- Steric Hindrance : The bulky Fmoc group at δ-position reduces nucleophilic attack.

- Incomplete Activation : Suboptimal EDC/NHS ratios (e.g., <2:1).

- Solutions :

- Double Coupling : Repeat activation with fresh reagents.

- Microwave-Assisted Synthesis : Apply 50 W for 5 minutes to enhance reaction kinetics .

Q. What in vitro assays validate the compound’s role in nitric oxide modulation?

- Recommended Assays :

- Griess Assay : Quantify nitrite levels (limit of detection: 0.5 μM) .

- cGMP ELISA : Measure cyclic GMP accumulation in smooth muscle cells (EC50 ≈ 15 μM) .

- Positive Control : Use L-NOARG (N5-nitroamidino-L-2,5-diaminopentanoic acid) for comparative inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.